4-Chloro-6-cyclopentylpyrimidin-2-amine
Description
4-Chloro-6-cyclopentylpyrimidin-2-amine (CAS: 199863-89-3) is a pyrimidine derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol . Its structure features a chlorine atom at the 4-position and a cyclopentyl group at the 6-position of the pyrimidine ring. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-6-cyclopentylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-7(12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13) |
InChI Key |
NVORZYQMYNXTHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2=CC(=NC(=N2)N)Cl |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-6-cyclopentylpyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and functional relevance:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: Steric Bulk: The cyclopentyl group in the target compound provides moderate steric hindrance compared to smaller methyl () or larger cyclohexyl () substituents. This balance may optimize membrane permeability in drug design. Hydrogen Bonding: Methoxy-substituted analogs () exhibit stronger hydrogen-bonding capacity, which could enhance target interactions but reduce metabolic stability.
Structural Flexibility :
- Compounds like 4-Methyl-6-phenylpyrimidin-2-amine () show variable dihedral angles (29°–46°) between aromatic rings, indicating conformational flexibility that could influence binding to dynamic enzyme pockets.
Biological Relevance :
- While direct biological data for this compound are unavailable, structurally related pyrimidines are often explored as kinase inhibitors or cytotoxic agents (e.g., compound 8 in ). The phenylcyclopentyl analog () is marketed for medicinal use, highlighting the pharmacophoric importance of bulky 6-position substituents.
Safety and Handling: Limited GHS data exist for these compounds. The cyclohexyl analog () has a documented safety sheet but lacks specific hazard classifications.
Preparation Methods
Nickel-Catalyzed Cross-Coupling (Alternative Industrial Method)
Chinese Patent CN111303162B discloses a cost-effective route using nickel catalysis, avoiding precious metal catalysts:
Key Steps
- Coupling : 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine reacts with acrylic acid in ethanol using NiCl₂/CuI co-catalysis
- Cyclization : Intramolecular cyclization in dimethyl sulfoxide (DMSO) at 70°C
- Oxidation : DDQ-mediated aromatization to final product
Advantages
- Yield : 73.1% isolated yield after recrystallization
- Cost Reduction : Nickel catalyst replaces palladium, lowering expenses by ~40%
- Scalability : Demonstrated at kilogram scale in example protocols
Critical Process Parameters
Temperature Control
Solvent Selection
Table 1 : Solvent Impact on Reaction Efficiency
| Method | Optimal Solvent | Reaction Rate (h⁻¹) | Byproduct Formation |
|---|---|---|---|
| POCl₃ Chlorination | Acetonitrile | 3.0 | <5% |
| Nickel Cross-Coupling | Ethanol | 0.75 | 12–15% |
| Cyclization | DMSO | 0.25 | 8–10% |
Purification and Analytical Characterization
Isolation Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H, pyrimidine-H), 5.02 (br s, 2H, NH₂), 3.15–3.08 (m, 1H, cyclopentyl), 2.01–1.85 (m, 8H, cyclopentyl)
- HPLC : Retention time 6.72 min (C18 column, 70:30 acetonitrile/water)
Industrial Scale-Up Considerations
Waste Management Strategies
Cost Analysis
Table 2 : Comparative Economic Evaluation
| Parameter | POCl₃ Method | Nickel Method |
|---|---|---|
| Raw Material Cost/kg | $1,200 | $850 |
| Catalyst Cost/kg | $180 | $45 |
| Energy Consumption | 85 kWh | 120 kWh |
| Overall Yield | 89% | 73% |
Data derived from
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-6-cyclopentylpyrimidin-2-amine, and how can reaction yields be optimized?
The synthesis typically involves chlorination of a precursor pyrimidine derivative. For example, a general chlorination procedure using POCl₃ or SOCl₂ under reflux conditions has been reported for analogous compounds, yielding ~34–81% after purification via column chromatography . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures (e.g., 80–110°C) to ensure complete reaction.
- Solvent selection : Using anhydrous solvents like dichloromethane or acetonitrile to minimize side reactions.
- Purification : Employing gradient elution in silica gel chromatography with chloroform/methanol mixtures .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in ethanol or DMSO.
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 273–296 K.
- Refinement : SHELX software for solving and refining structures, achieving R-factors < 0.06 .
Example parameters: Space group , unit cell dimensions , and , , .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include δ ~6.8–7.5 ppm (aromatic protons) and δ ~2.1–2.6 ppm (cyclopentyl methylene groups). Chlorine substituents deshield adjacent carbons, observed at δ ~150–160 ppm in ¹³C NMR .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., , MW = 196.66 g/mol) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) provide insights into:
- Electrostatic potential maps : Identifying nucleophilic/electrophilic sites via Mulliken charges.
- HOMO-LUMO gaps : Correlating with reactivity; reported gaps of ~4.5–5.2 eV for similar pyrimidines .
- Thermochemical accuracy : Benchmarking against experimental atomization energies (average deviation < 2.4 kcal/mol) using exact-exchange terms .
Q. How should researchers address contradictions between experimental and computational data for this compound?
Case study: If computed bond lengths (e.g., C-Cl = 1.73 Å) deviate from SC-XRD data (1.70 Å):
- Functional choice : Test meta-GGA functionals (e.g., M06-2X) for better agreement with crystallographic data .
- Solvent effects : Include implicit solvent models (e.g., PCM) to mimic experimental conditions.
- Vibrational analysis : Compare calculated IR frequencies with experimental FT-IR to identify conformational discrepancies .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Introduce groups like methoxy, trifluoromethyl, or aryl rings at the 4-position to modulate biological activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with cytotoxicity (e.g., IC₅₀ values against leukemia cell lines) .
- Crystallographic data : Analyze intermolecular interactions (e.g., hydrogen bonds with kinase active sites) to guide design .
Q. How can low synthetic yields or impurities be systematically addressed?
- Reaction monitoring : Use TLC or HPLC to identify intermediates/byproducts early.
- Byproduct analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess POCl₃) to suppress side reactions .
- Purification optimization : Employ preparative HPLC with C18 columns for polar impurities .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
